5-Fluoro-2-hydroxypyrimidine (also known as 5-fluoro-2(1H)-pyrimidinone) is a highly stable, fluorinated heterocyclic building block widely utilized in medicinal chemistry and process synthesis. Featuring a pyrimidine core with a C5-fluorine and a C2-hydroxyl group, it serves as a critical intermediate for synthesizing complex kinase inhibitors, nucleoside analogs, and agrochemicals . Beyond its utility as a synthetic precursor, it functions as a liver aldehyde oxidase-activated prodrug of 5-fluorouracil (5-FU), offering distinct pharmacokinetic advantages [1]. Its solid-state stability, unique tautomeric profile, and orthogonal reactivity make it a preferred starting material over more volatile or reactive halogenated analogs in scalable manufacturing workflows .
Substituting 5-fluoro-2-hydroxypyrimidine with the unfluorinated 2-hydroxypyrimidine fundamentally alters the electronic landscape of the ring, removing the metabolic blocking effect of the C5-fluorine and shifting the tautomeric equilibrium away from the hydroxy form, which compromises downstream target binding and lipophilicity [3]. Conversely, attempting to bypass this intermediate by directly procuring 2-chloro-5-fluoropyrimidine introduces severe process liabilities; the 2-chloro analog is a corrosive, moisture-sensitive compound prone to violent exotherms and degradation upon prolonged storage [2]. Procuring the stable 2-hydroxy precursor allows chemists to safely stockpile the material and perform on-demand chlorination, ensuring higher overall yield and process safety. Furthermore, as a prodrug, direct substitution with 5-fluorouracil (5-FU) fails to replicate the 100% oral bioavailability achieved via liver-specific aldehyde oxidase activation, as 5-FU suffers from rapid gastrointestinal degradation [1].
In comparative pharmacokinetic studies using BDF1 mice, 5-fluoro-2-hydroxypyrimidine (5-FP) demonstrated a 100% oral bioavailability at a 25 mg/kg dosage, significantly outperforming 5-fluorouracil (5-FU), which suffers from inconsistent and poor oral absorption due to gastrointestinal metabolism [1]. Furthermore, the clearance rate of 5-FP was 3-fold slower than that of 5-FU, and its half-life was at least 2-fold longer [1]. This is driven by 5-FP's specific activation by liver aldehyde oxidase, bypassing GI degradation and maintaining steady-state plasma levels of 5-FU (40-70 microM) for over 4 hours [1].
| Evidence Dimension | Oral Bioavailability and Clearance Rate |
| Target Compound Data | 100% bioavailability (at 25 mg/kg); 3-fold slower clearance |
| Comparator Or Baseline | 5-Fluorouracil (Inconsistent/low bioavailability; faster clearance) |
| Quantified Difference | Complete oral absorption and 3x reduction in clearance rate |
| Conditions | BDF1 mice in vivo pharmacokinetic models |
Enables the development of orally administered fluorouracil therapeutics with predictable dosing and sustained therapeutic windows.
2-Chloro-5-fluoropyrimidine is a highly reactive, corrosive intermediate that requires stringent inert storage and is prone to violent thermal exotherms (>100 °C) during reactions such as palladium-catalyzed cyanation [1]. In contrast, 5-fluoro-2-hydroxypyrimidine is a bench-stable solid (melting point 170-174 °C) that does not undergo spontaneous degradation or violent exotherms under standard conditions. Procuring the 2-hydroxy compound allows for safe, long-term stockpiling and safe on-demand conversion to the 2-chloro derivative using POCl3, mitigating the severe supply chain and handling risks associated with pre-chlorinated pyrimidines .
| Evidence Dimension | Thermal stability and storage requirements |
| Target Compound Data | Bench-stable solid (mp 170-174 °C); safe for long-term storage |
| Comparator Or Baseline | 2-Chloro-5-fluoropyrimidine (Corrosive, moisture-sensitive, violent exotherm risk >100 °C) |
| Quantified Difference | Elimination of severe handling hazards and cold/inert storage requirements |
| Conditions | Standard laboratory storage and process scale-up environments |
Reduces hazardous material handling costs and prevents batch failures associated with the degradation of reactive halogenated intermediates.
Ab initio calculations (SCF/6-31++G**) and matrix-isolation FT-IR studies demonstrate that the highly electronegative C5-fluorine atom significantly alters the tautomeric equilibrium of the pyrimidine ring [1]. Compared to the unfluorinated 2-hydroxypyrimidine, 5-fluoro-2-hydroxypyrimidine exhibits a much larger energy difference favoring the hydroxy tautomer over the oxo form [1]. This stabilization dictates its reactivity pattern, making it more predictable for O-alkylation, while the fluorine atom simultaneously lowers the predicted pKa to ~7.39 (versus >9.0 for the unfluorinated analog), enhancing its utility as a hydrogen-bond donor .
| Evidence Dimension | Hydroxy vs. Oxo Tautomer Energy Difference and pKa |
| Target Compound Data | Highly stabilized hydroxy tautomer; pKa ~7.39 |
| Comparator Or Baseline | 2-Hydroxypyrimidine (Lower energy barrier to oxo form; pKa >9.0) |
| Quantified Difference | Increased thermodynamic preference for the hydroxy tautomer and ~1.6+ unit pKa drop |
| Conditions | Matrix-isolation FT-IR and predictive pKa models |
Ensures predictable regioselectivity during functionalization (e.g., O- vs N-alkylation) and modulates the physicochemical properties of downstream APIs.
Because 5-fluoro-2-hydroxypyrimidine is a bench-stable solid, it is the ideal procurement choice for process chemistry facilities that need to synthesize 2-chloro-5-fluoropyrimidine derivatives. It can be safely stockpiled and converted via POCl3 only when the highly reactive chloro-intermediate is required for immediate downstream cross-coupling, avoiding the degradation issues of storing the chloro-analog.
Leveraging its specific activation by liver aldehyde oxidase, 5-fluoro-2-hydroxypyrimidine is utilized in pharmacological research as a superior oral prodrug scaffold for 5-fluorouracil [1]. It is perfectly suited for formulations targeting sustained plasma levels of 5-FU without the gastrointestinal toxicity and inconsistent absorption associated with direct 5-FU administration [1].
The stabilized hydroxy tautomer and the modulated pKa imparted by the C5-fluorine make this compound an excellent hydrogen-bond donor and acceptor for crystal engineering [2]. It is used to design novel cocrystals and supramolecular architectures, where precise control over tautomeric state and non-covalent interactions is required to improve the solubility or stability of active pharmaceutical ingredients [2].
Corrosive;Irritant